3-Bromo-4-iodo-1-naphthylamine
Overview
Description
3-Bromo-4-iodo-1-naphthylamine is an organic compound that belongs to the class of halogenated naphthylamines. This compound is characterized by the presence of both bromine and iodine atoms attached to a naphthylamine core. It is used in various scientific research areas due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodo-1-naphthylamine typically involves halogenation reactions. One common method is the bromination of 4-iodo-1-naphthylamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene derivatives. The process includes iodination followed by bromination, with purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodo-1-naphthylamine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthylamines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
3-Bromo-4-iodo-1-naphthylamine is used in diverse scientific research areas, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodo-1-naphthylamine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also participate in electron transfer reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-naphthylamine
- 3-Iodo-1-naphthylamine
- 3,4-Dibromo-1-naphthylamine
Uniqueness
3-Bromo-4-iodo-1-naphthylamine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to compounds with only one type of halogen. This dual-halogenation can enhance its utility in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-bromo-4-iodonaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrIN/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVLYGARVCKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2I)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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